molecular formula C10H14N2O B2406131 4-(aminomethyl)-N,N-dimethylbenzamide CAS No. 104566-35-0; 164648-76-4

4-(aminomethyl)-N,N-dimethylbenzamide

Cat. No.: B2406131
CAS No.: 104566-35-0; 164648-76-4
M. Wt: 178.235
InChI Key: FYWRKAATFPEAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N,N-dimethylbenzamide (CAS: 104566-35-0 as its hydrochloride salt) is a benzamide derivative characterized by a para-substituted aminomethyl group on the aromatic ring and two methyl groups attached to the amide nitrogen. This compound is synthesized via methods involving benzamidomethylation reagents, such as (benzamidomethyl)triethylammonium chloride, or through intermediates like 4-(1H-imidazol-1-yl)-N,N-dimethylbenzamide . Its structural features make it a candidate for applications in pharmaceuticals, polymer doping, and materials science, particularly due to the electron-donating dimethylamino group and the reactive aminomethyl moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRKAATFPEAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

4-Bromo-N,N-dimethylbenzamide (CAS: 18469-37-9)
  • Structure: Bromine replaces the aminomethyl group at the para position.
  • Properties : The electron-withdrawing bromo group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
  • Applications : Used as an intermediate in Suzuki coupling reactions .
  • Synthesis : Typically prepared via bromination of N,N-dimethylbenzamide .
N-{[(4-Nitrophenyl)amino]methyl}benzamide (Molbank M821)
  • Structure : Features a nitroaniline substituent linked via a methylene group to the benzamide.
  • Properties : The nitro group enhances thermal stability and electron-deficient character, making it suitable for explosives or dye precursors.
  • Synthesis : Synthesized in aqueous media using 4-nitroaniline and (benzamidomethyl)triethylammonium chloride .

Variations in Amide Nitrogen Substituents

N,N-Diphenyl-4-(dimethylamino)benzamide (CAS: Unspecified)
  • Structure : Bulky diphenyl groups replace the dimethyl groups on the amide nitrogen.
  • Properties : Reduced solubility in polar solvents compared to N,N-dimethyl analogs due to steric hindrance.
  • Synthesis: Prepared via condensation of 4-(dimethylamino)benzoyl chloride with diphenylamine in the presence of NEt₃ .
N-Methyl and N-Ethyl Analogs
  • Examples : 4-Bromo-N-ethylbenzamide (CAS: 41882-25-1) and N-methyl derivatives.
  • Properties : Smaller alkyl groups improve solubility but may decrease thermal stability compared to N,N-dimethyl analogs .

Aminomethyl Group Modifications

4-(1H-Imidazol-1-yl)-N,N-dimethylbenzamide
  • Structure: The aminomethyl group is replaced with an imidazole ring.
  • Synthesis : Identified via HPLC-HRMS during the preparation of imidazole-containing compounds .
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide Hydrochloride
  • Structure: Incorporates an oxadiazole ring linked to the aminomethyl group.
  • Applications : Oxadiazole moieties enhance metabolic stability, making this derivative relevant in drug discovery .
  • Synthesis: Achieved via cyclization of chloromethyl-oxadiazole precursors followed by aminomethylation .

Key Research Findings and Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electron Effect Impact on Reactivity/Applications
-N(CH₃)₂ Electron-donating Enhances conductivity in polymers
-NO₂ Electron-withdrawing Increases thermal stability
-Br Electron-withdrawing Facilitates cross-coupling reactions
Oxadiazole Mixed (ring conjugation) Improves drug metabolic stability

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